molecular formula C9H7N3 B11919534 5-Methyl-1H-pyrrolo[2,3-b]pyridine-2-carbonitrile

5-Methyl-1H-pyrrolo[2,3-b]pyridine-2-carbonitrile

Cat. No.: B11919534
M. Wt: 157.17 g/mol
InChI Key: OMYCJDPCBCFYCO-UHFFFAOYSA-N
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Description

5-Methyl-1H-pyrrolo[2,3-b]pyridine-2-carbonitrile is a heterocyclic compound with the molecular formula C9H7N3. It is a derivative of pyridine and pyrrole, featuring a nitrile group at the second position.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Methyl-1H-pyrrolo[2,3-b]pyridine-2-carbonitrile typically involves the cyclization of appropriate precursors. One common method includes the reaction of 2-bromo-5-iodopyridine with a suitable nitrile source under base-mediated conditions . The reaction conditions often involve the use of a strong base such as sodium hydride (NaH) or potassium tert-butoxide (KOtBu) in an aprotic solvent like dimethyl sulfoxide (DMSO) or tetrahydrofuran (THF).

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the process. Additionally, optimization of reaction parameters such as temperature, pressure, and solvent choice is crucial for large-scale production .

Chemical Reactions Analysis

Types of Reactions

5-Methyl-1H-pyrrolo[2,3-b]pyridine-2-carbonitrile undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield pyridine N-oxide derivatives, while reduction can produce amine or alcohol derivatives .

Scientific Research Applications

5-Methyl-1H-pyrrolo[2,3-b]pyridine-2-carbonitrile has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 5-Methyl-1H-pyrrolo[2,3-b]pyridine-2-carbonitrile involves its interaction with specific molecular targets, such as kinases. The compound can inhibit kinase activity by binding to the ATP-binding site, thereby blocking the phosphorylation of downstream substrates. This inhibition can lead to the modulation of various signaling pathways involved in cell proliferation, apoptosis, and differentiation .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-Methyl-1H-pyrrolo[2,3-b]pyridine-2-carbonitrile is unique due to the presence of both the methyl and nitrile groups, which can enhance its hydrophobicity and binding interactions with protein targets. These structural features contribute to its potential as a versatile scaffold in drug discovery and materials science .

Properties

Molecular Formula

C9H7N3

Molecular Weight

157.17 g/mol

IUPAC Name

5-methyl-1H-pyrrolo[2,3-b]pyridine-2-carbonitrile

InChI

InChI=1S/C9H7N3/c1-6-2-7-3-8(4-10)12-9(7)11-5-6/h2-3,5H,1H3,(H,11,12)

InChI Key

OMYCJDPCBCFYCO-UHFFFAOYSA-N

Canonical SMILES

CC1=CC2=C(NC(=C2)C#N)N=C1

Origin of Product

United States

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